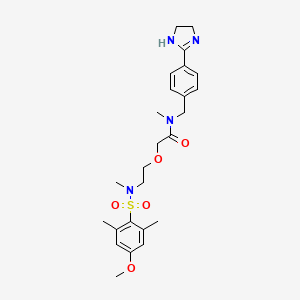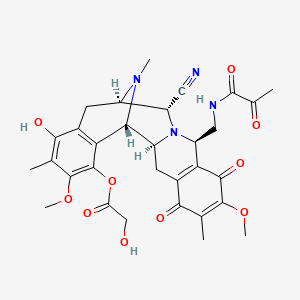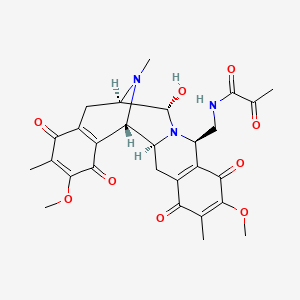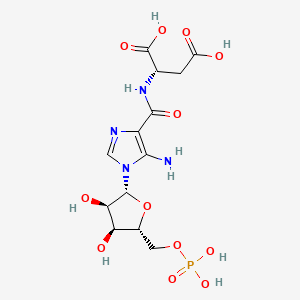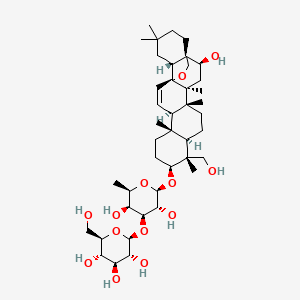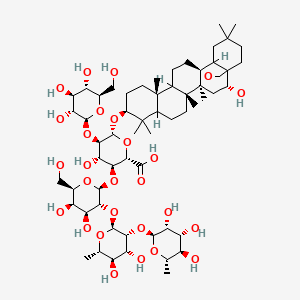
6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide
Vue d'ensemble
Description
6-chloro-5-methyl-N-(quinolin-5-yl)-2,3-dihydroindole-1-carboxamide belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . It is also known as 6-chloro-5-methyl-N- (5-quinolinyl)-1-indolinecarboxamide .
Molecular Structure Analysis
The molecular formula of this compound is C19H16ClN3O . The InChI code is 1S/C19H16ClN3O/c1-12-10-13-7-9-23 (18 (13)11-15 (12)20)19 (24)22-17-6-2-5-16-14 (17)4-3-8-21-16/h2-6,8,10-11H,7,9H2,1H3, (H,22,24) . The molecular weight is 337.8 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 337.8 g/mol . The compound has a XLogP3-AA value of 4, indicating its lipophilicity . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique
Quinoxalin-2-carboxamides and Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists, based on the pharmacophoric requirements for these receptors. This research indicates the potential application of such compounds in managing conditions affected by 5-HT3 receptors, such as gastrointestinal disorders, anxiety, and other related conditions (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Benzothienoquinolines Synthesis
Substituted benzothienoquinolines have been synthesized through a process involving photocyclization, chlorination, and dechlorination, leading to the formation of N-methyl quaternary salts. This work contributes to the field of heterocyclic chemistry, showing the versatility of these compounds in synthesizing complex heterocyclic structures with potential applications in materials science and pharmacology (Luo, Musmar, & Castle, 1991).
Benzonaphthyridine Carboxylic Methyl Esters Synthesis
The synthesis of methyl benzo[b][1,8]naphthyridin-3-carboxylates demonstrates the compound's potential as a scaffold for further chemical modifications. These compounds could be explored for various biological activities, laying a foundation for new drug development (Nithyadevi & Rajendran, 2006).
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity. These compounds show promising applications in developing new antimicrobials against a variety of microorganisms, highlighting the importance of quinoline derivatives in medicinal chemistry (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Novel Quinoxalin-2-carboxamides for Depression Management
Design and synthesis of novel quinoxalin-2-carboxamides based on a ligand-based approach for 5-HT3 receptor antagonism have been explored. These compounds have been evaluated for their potential in managing depression, indicating the therapeutic application of such chemical entities in neuropsychiatric disorders (Mahesh, Devadoss, Pandey, Bhatt, & Yadav, 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Propriétés
IUPAC Name |
6-chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-2-5-16-14(17)4-3-8-21-16/h2-6,8,10-11H,7,9H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMHIRTZYQSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methyl-N-(quinolin-5-yl)indoline-1-carboxamide | |
CAS RN |
162100-15-4 | |
| Record name | 6-Chloro-2,3-dihydro-5-methyl-N-5-quinolinyl-1H-indole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162100-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





